molecular formula C18H17ClN2O2 B018054 3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 147687-17-0

3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B018054
CAS No.: 147687-17-0
M. Wt: 328.8 g/mol
InChI Key: DFZLZGAIWJGCIJ-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the pyrido[1,2-a]pyrimidin-4-one family This compound is characterized by its unique structure, which includes a chloroethyl group, a methyl group, and a benzyloxy group attached to a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

The synthesis of 3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

    Introduction of the chloroethyl group: This is achieved through a substitution reaction where a suitable chloroethylating agent is used.

    Benzyloxylation: The benzyloxy group is introduced through a reaction with benzyl alcohol or benzyl chloride under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Properties
This compound is recognized for its structural resemblance to certain antipsychotic agents, particularly those targeting serotonin receptors. Its derivatives have been studied for their potential efficacy in treating schizophrenia and other psychiatric disorders. The chloroethyl group is believed to enhance the compound's interaction with biological targets, thereby increasing its pharmacological activity .

Research on Metabolites
Research indicates that 3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one serves as an intermediate in the synthesis of various metabolites, including deuterated forms of antipsychotic drugs like risperidone. These metabolites are crucial for understanding drug metabolism and pharmacokinetics .

Organic Synthesis

Building Block for Complex Molecules
The compound is utilized as a building block in organic synthesis. Its unique structure allows chemists to modify it further to create more complex molecules with specific biological activities. This versatility makes it a valuable asset in the development of new pharmaceuticals and research chemicals .

Synthesis of Reference Standards
As a reference standard, this compound is essential for quality control in pharmaceutical manufacturing. It ensures the consistency and reliability of analytical methods used to assess the purity and potency of related compounds .

Analytical Chemistry

Quality Control and Standardization
The compound is employed in laboratories as a reference material for various analytical techniques, including HPLC (High-Performance Liquid Chromatography) and mass spectrometry. These methods are critical for ensuring that pharmaceutical products meet regulatory standards for safety and efficacy .

Safety and Handling
Due to its classification as an irritant, proper safety protocols must be followed when handling this compound in laboratory settings. Safety data sheets (SDS) provide essential information on handling procedures and emergency measures .

  • Antipsychotic Development : A study published in a pharmacology journal explored the effects of various derivatives of this compound on serotonin receptor activity. The results indicated promising antipsychotic-like effects in preclinical models, suggesting further investigation into its therapeutic potential .
  • Synthesis Pathway Optimization : Researchers optimized the synthetic pathway for producing this compound to enhance yield and purity. The findings were published in an organic chemistry journal, highlighting the importance of this compound as an intermediate in pharmaceutical synthesis .
  • Analytical Method Validation : A recent study validated an HPLC method using this compound as a reference standard to quantify related substances in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, confirming the compound's role in quality control processes .

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The benzyloxy group may enhance the compound’s binding affinity to its targets, while the pyrido[1,2-a]pyrimidin-4-one core provides the structural framework necessary for its biological activity .

Comparison with Similar Compounds

Similar compounds to 3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one include:

The presence of the benzyloxy group in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and making it a unique candidate for further research.

Biological Activity

3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic compound with potential applications in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. With the molecular formula C18H17ClN2O2C_{18}H_{17}ClN_{2}O_{2} and a molecular weight of 328.79 g/mol, this compound exhibits unique structural characteristics that contribute to its biological activity.

Chemical Structure

The compound features a pyrido[1,2-a]pyrimidin-4-one core, which is modified by a chloroethyl group, a methyl group, and a benzyloxy group. The presence of these functional groups is crucial for its interaction with biological targets.

Chemical Structure Representation:

  • Molecular Formula: C18H17ClN2O2C_{18}H_{17}ClN_{2}O_{2}
  • CAS Number: 147687-17-0
  • SMILES Notation: CC1=C(CCCl)C(=O)N2C=CC=C(OCc3ccccc3)C2=N1

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The chloroethyl group can react with nucleophiles, leading to the inhibition of key cellular processes. The benzyloxy group enhances binding affinity to biological targets, while the pyrido[1,2-a]pyrimidin-4-one core provides structural stability necessary for its pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways associated with cell proliferation and survival.

Case Study:
In a study involving human leukemia cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage. These findings suggest its potential as an anticancer therapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings:
In one study, this compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting it could serve as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-oneLacks benzyloxy groupReduced anticancer activity
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneLacks benzyloxy groupLower binding affinity

The presence of the benzyloxy group in this compound is crucial for enhancing its biological activity compared to these similar compounds.

Properties

IUPAC Name

3-(2-chloroethyl)-2-methyl-9-phenylmethoxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-13-15(9-10-19)18(22)21-11-5-8-16(17(21)20-13)23-12-14-6-3-2-4-7-14/h2-8,11H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZLZGAIWJGCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593032
Record name 9-(Benzyloxy)-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147687-17-0
Record name 3-(2-Chloroethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147687-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Benzyloxy)-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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URL https://comptox.epa.gov/dashboard/DTXSID90593032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-2-methyl-9-(phenylmethoxy)
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Synthesis routes and methods I

Procedure details

To a stirred mixture of 84 parts of phosphoryl chloride and 540 parts of methylbenzene were added 20 parts of 3-(phenylmethoxy)-2-pyridinamine. The mixture was stirred at 50° C. and 22 parts of 3-acetyl-4,5-dihydro-2(3H)-furanone were added. The reaction mixture was stirred for 5 hours at 90° C. Another portion of 22 parts of 3-acetyl-4,5-dihydro-2(3H)-furanone was added and stirring was continued for 30 minutes at 90° C. The solution was allowed to stand overnight at 90° C. The whole was poured into crushed ice and treated with an ammonium hydroxide solution 25%. The product was extracted with trichloromethane. The extract was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (98:2 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was stirred in 2-propanol. The product was filtered off, washed with a mixture of 2-propanol and 1,1′-oxybisethane and dried at 50° C., yielding 20.5 parts (62.3%) of 3-(2-chloroethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one; mp. 141.1° C. (intermediate 1) b) A mixture of 3.3 parts of 3-(2-chloroethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one and 120 parts of methanol was hydrogenated at normal pressure and at room temperature with 2.0 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated to dry, yielding 2.4 parts (99%) of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as an oily residue. (intermediate 2)
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Synthesis routes and methods II

Procedure details

Previously known processes for producing paliperidone have low yields and produce large amounts of HCl gas as a by-product. In U.S. Pat. No. 5,158,952 (its European counterpart is EP0368388), a process is disclosed wherein 2-amino-3-benzyloxypyridine (I′) was reacted with 1.7 mole equivalents 2-acetyl-4-butyrolactone in the presence of 5.5 mole equivalents phosphoryl chloride in toluene. The reaction mixture was stirred for 5 hours at 90° C. Another 1.7 mole equivalents of 2-acetyl-4-butyrolactone were then added and the stirring was continued for 30 minutes at 90° C. The solution was allowed to stand overnight at 90° C. The whole was poured into crushed ice and treated with an ammonium hydroxide solution 25%. The product was extracted with trichloromethane. The extract was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (98:2 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was stirred in 2-propanol. The product was filtered off, washed with a mixture of 2-propanol and 1,1′-oxybisethane and dried at 50° C., yielding 20.5 mole equivalents (Yield: 62.3%) of 3-(2-chloroethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one; mp. 141.1° C. See the scheme shown below.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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